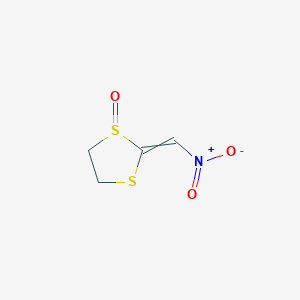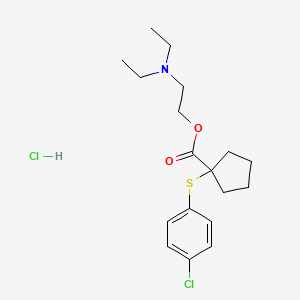
Cyclopentanecarboxylic acid, 1-((p-chlorophenyl)thio)-, 2-(diethylamino)ethyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentanecarboxylic acid, 1-((p-chlorophenyl)thio)-, 2-(diethylamino)ethyl ester, hydrochloride is a complex organic compound with a unique structure that combines a cyclopentane ring, a chlorophenyl group, and a diethylaminoethyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylic acid, 1-((p-chlorophenyl)thio)-, 2-(diethylamino)ethyl ester, hydrochloride typically involves multiple steps. One common method starts with the preparation of the cyclopentanecarboxylic acid derivative, followed by the introduction of the p-chlorophenylthio group through a nucleophilic substitution reaction. The final step involves esterification with 2-(diethylamino)ethanol in the presence of a suitable catalyst, such as hydrochloric acid, to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as chromatography and spectroscopy, are employed to verify the compound’s structure and purity.
化学反应分析
Types of Reactions
Cyclopentanecarboxylic acid, 1-((p-chlorophenyl)thio)-, 2-(diethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
Cyclopentanecarboxylic acid, 1-((p-chlorophenyl)thio)-, 2-(diethylamino)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Cyclopentanecarboxylic acid, 1-((p-chlorophenyl)thio)-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.
相似化合物的比较
Similar Compounds
Cyclopentanecarboxylic acid derivatives: These compounds share the cyclopentane ring structure but differ in their functional groups.
Chlorophenylthio compounds: These compounds contain the chlorophenylthio group but may have different core structures.
Diethylaminoethyl esters: These esters have the diethylaminoethyl group but vary in their acid components.
Uniqueness
Cyclopentanecarboxylic acid, 1-((p-chlorophenyl)thio)-, 2-(diethylamino)ethyl ester, hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties
属性
CAS 编号 |
101330-10-3 |
|---|---|
分子式 |
C18H27Cl2NO2S |
分子量 |
392.4 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl 1-(4-chlorophenyl)sulfanylcyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H26ClNO2S.ClH/c1-3-20(4-2)13-14-22-17(21)18(11-5-6-12-18)23-16-9-7-15(19)8-10-16;/h7-10H,3-6,11-14H2,1-2H3;1H |
InChI 键 |
OQZLNNXLBQYXPT-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)SC2=CC=C(C=C2)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


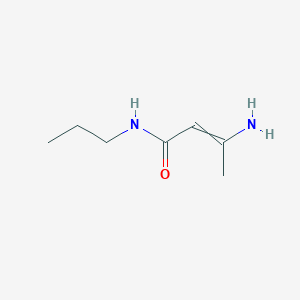
![5-[[(5,6,7,8-Tetrahydro-2-naphthalenyl)oxy]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14325930.png)
![4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol](/img/structure/B14325932.png)
![N,N-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carboxamide](/img/structure/B14325936.png)

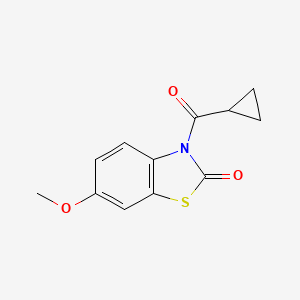
![4-[(Cyclohexyloxy)methyl]morpholine](/img/structure/B14325961.png)


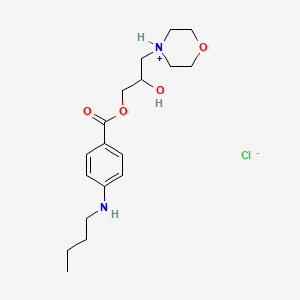
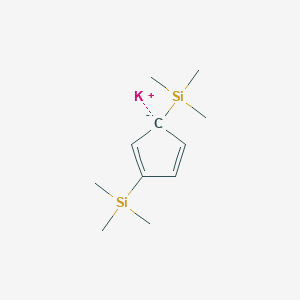
![1,1'-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4'-bipyridin-1-ium](/img/structure/B14325992.png)

